Cas no 25447-65-8 (9,10-Dihydroergocornine)

9,10-Dihydroergocornine 化学的及び物理的性質
名前と識別子
-
- Ergotaman-3',6',18-trione,9,10-dihydro-12'-hydroxy-2',5'-bis(1-methylethyl)-, (5'a,10a)-
- 9,10-dihydroergocornine
- (5'alpha,10alpha)-12'-hydroxy-3',6',18-trioxo-2',5'-di(propan-2-yl)-9,10-dihydroergotaman
- 9,10-Dihydro-12'-hydroxy-2',5'-bis(1-methylethyl)ergotaman-3',6',18-trione (5'alpha,10alpha)-
- D.H.O. 180
- Dihydroergocornine
- Ergocornine, 9,10-dihydro-
- Ergocornine, dihydro- (7CI)
- Ergotaman-3',6',18-trione, 9,10-dihydro-12'-hydroxy-2',5'-bis(1-methylethyl)-, (5'alpha,10alpha)-
- UNII-IK4C1OC8NE
- DTXSID1044013
- Q5276426
- 25447-65-8
- CHEBI:59909
- CHEMBL2365712
- SPBio_002577
- Prestwick0_000569
- (2R,4R,7R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-bis(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.0^{2,6}]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(15),9,12(16),13-tetraene-4-carboxamide
- (6aR, 9R, 10aR)-N-[(1S, 2S, 4R, 7S)-2-hydroxy-5, 8-dioxo-4, 7-di(propan-2-yl)-3-oxa-6, 9-diazatricyclo[7.3.0.02, 6]dodecan-4-yl]-7-methyl-6, 6a, 8, 9, 10, 10a-hexahydro-4H-indolo[4, 3-fg]quinoline-9-carboxamide
- BPBio1_000394
- DIHYDROERGOCORNINE [WHO-DD]
- PDSP2_001087
- (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- NS00007693
- (10alphaH)-12'-hydroxy-3',6',18-trioxo-2',5'alpha-di(propan-2-yl)-9,10-dihydroergotaman
- EN300-26213047
- IK4C1OC8NE
- Prestwick1_000569
- EINECS 246-992-0
- SEALOBQTUQIVGU-QNIJNHAOSA-N
- Prestwick3_000569
- Ergocornine, dihydro-
- DIHYDROERGOCORNINE [VANDF]
- DB11273
- SCHEMBL150648
- 9,10-Dihydroergocornine
-
- インチ: InChI=1S/C31H41N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37)/t19-,21-,23-,24+,26+,30-,31+/m1/s1
- InChIKey: SEALOBQTUQIVGU-QNIJNHAOSA-N
- ほほえんだ: CN1C[C@H](C(N[C@@]2(O[C@]3([C@@H]4CCCN4C([C@H](C(C)C)N3C2=O)=O)O)C(C)C)=O)C[C@@H]2C3C=CC=C4C=3C(C[C@@H]12)=CN4
計算された属性
- せいみつぶんしりょう: 563.311
- どういたいしつりょう: 563.311
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 41
- 回転可能化学結合数: 4
- 複雑さ: 1120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 118Ų
じっけんとくせい
- 密度みつど: 1.38
- ふってん: 844.6°C at 760 mmHg
- フラッシュポイント: 464.6°C
- 屈折率: 1.674
9,10-Dihydroergocornine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D116660-5mg |
9,10-Dihydroergocornine |
25447-65-8 | 5mg |
$13116.00 | 2023-05-18 | ||
TRC | D116660-0.5mg |
9,10-Dihydroergocornine |
25447-65-8 | 0.5mg |
$ 1360.00 | 2022-06-06 | ||
Enamine | EN300-26213047-0.05g |
25447-65-8 | 95% | 0.05g |
$2755.0 | 2024-06-18 | ||
TRC | D116660-.5mg |
9,10-Dihydroergocornine |
25447-65-8 | 5mg |
$1642.00 | 2023-05-18 | ||
TRC | D116660-2.5mg |
9,10-Dihydroergocornine |
25447-65-8 | 2.5mg |
$6917.00 | 2023-05-18 | ||
TRC | D116660-25mg |
9,10-Dihydroergocornine |
25447-65-8 | 25mg |
$ 43000.00 | 2023-09-08 |
9,10-Dihydroergocornine 関連文献
-
R. I. Brinkworth,E. J. Lloyd,P. R. Andrews Nat. Prod. Rep. 1988 5 363
-
Jing-Jing Chen,Meng-Yao Han,Ting Gong,Jin-Ling Yang,Ping Zhu RSC Adv. 2017 7 27384
-
A. L. Glenn Q. Rev. Chem. Soc. 1954 8 192
-
Christiane Wallwey,Shu-Ming Li Nat. Prod. Rep. 2011 28 496
9,10-Dihydroergocornineに関する追加情報
Professional Introduction to 9,10-Dihydroergocornine (CAS No. 25447-65-8)
9,10-Dihydroergocornine, identified by the Chemical Abstracts Service Number (CAS No.) 25447-65-8, is a derivative of ergotamine, belonging to the ergoline family of compounds. This molecule has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique pharmacological properties and potential therapeutic applications. As research in neurology and cardiovascular diseases advances, the study of 9,10-Dihydroergocornine has expanded, revealing new insights into its mechanisms of action and clinical relevance.
The chemical structure of 9,10-Dihydroergocornine features a bicyclic lactam system with substituents that modulate its biological activity. This structural framework allows for interactions with various biological targets, including serotonin receptors and calcium channels, which are pivotal in regulating neuronal function and vascular tone. The compound’s ability to selectively bind to these receptors has made it a subject of interest for developing treatments targeting neurological disorders such as Parkinson’s disease and migraine headaches.
Recent studies have highlighted the potential of 9,10-Dihydroergocornine in modulating dopaminergic pathways, which are dysregulated in conditions like Parkinson’s disease. Research indicates that this compound may enhance dopamine release or inhibit its reuptake, thereby alleviating motor symptoms associated with the disease. Preclinical trials have demonstrated promising results in animal models, showing improvements in motor coordination and reduced tremors. These findings have spurred further investigation into its therapeutic efficacy and safety profile in human populations.
In addition to its neuroprotective properties, 9,10-Dihydroergocornine has shown promise in cardiovascular research. Studies suggest that this compound may exert vasodilatory effects by interacting with adrenergic receptors and enhancing nitric oxide production. This mechanism could be beneficial in managing conditions such as hypertension and peripheral artery disease. Furthermore, its ability to modulate calcium channel activity may contribute to its potential role in preventing arrhythmias and reducing cardiovascular risk factors.
The pharmacokinetics of 9,10-Dihydroergocornine have been extensively studied to optimize its delivery and efficacy. Research has focused on improving bioavailability and reducing metabolic clearance through formulation innovations such as prodrugs or encapsulation techniques. These advancements aim to enhance therapeutic outcomes while minimizing side effects. The compound’s solubility profile has also been a key focus area, with efforts directed toward developing formulations suitable for oral administration or targeted delivery systems.
The safety profile of 9,10-Dihydroergocornine is another critical aspect that has been thoroughly evaluated through preclinical and clinical studies. While generally well-tolerated at therapeutic doses, potential adverse effects such as gastrointestinal discomfort or dizziness have been noted. However, these effects are often mild and transient, suggesting that careful dosing regimens can mitigate such concerns. Ongoing research aims to refine dosing protocols and identify populations who may benefit most from this compound while minimizing risks.
The regulatory landscape for 9,10-Dihydroergocornine is evolving as new data emerges from clinical trials. Regulatory agencies are closely monitoring the progress of Phase II and III trials to assess its efficacy and safety for specific indications. If approved for use in treating neurological or cardiovascular disorders, 9,10-Dihydroergocornine could represent a significant advancement in managing these conditions. The compound’s unique mechanism of action sets it apart from existing therapies and may offer patients with limited treatment options a new hope.
Future directions in research on 9,10-Dihydroergocornine include exploring its potential role in combination therapies alongside other pharmacological agents. This approach could synergize the benefits of multiple drugs while reducing individual dosages and associated side effects. Additionally, investigating the compound’s effects on inflammatory pathways may uncover novel applications in treating neuroinflammatory diseases such as multiple sclerosis or Alzheimer’s disease. The versatility of 9,10-Dihydroergocornine suggests that it will continue to be a valuable asset in pharmaceutical development.
In conclusion,9,10-Dihydroergocornine (CAS No. 25447-65-8) represents a promising compound with diverse therapeutic applications across neurology and cardiovascular medicine. Its unique pharmacological properties, coupled with ongoing research advancements, position it as a compelling candidate for future clinical translation. As scientific understanding deepens, further exploration into its mechanisms of action, formulation strategies, and regulatory approvals will shape its role in modern medicine, offering new possibilities for patients worldwide.
25447-65-8 (9,10-Dihydroergocornine) 関連製品
- 90650-44-5(8'-Hydroxy Dihydro Ergotamine(Mixture of Diastereomers))
- 3609-19-6(9,10-Dihydroergostine)
- 6190-39-2(Dihydroergotamine mesylate)
- 11032-41-0(Ergotoxine, dihydro-)
- 511-12-6(Levadex)
- 17479-19-5(Ergotaman-3',6',18-trione,9,10-dihydro-12'-hydroxy-2'-(1-methylethyl)-5'-(phenylmethyl)-, (5'a,10a)-)
- 8067-24-1(Dihydroergotoxine mesylate)
- 1879276-32-0(benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate)
- 91-10-1(2,6-Dimethoxyphenol)
- 2230789-89-4((1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis)




